molecular formula C8H17NO3 B12928201 Ethyl (pentyloxy)carbamate CAS No. 89320-17-2

Ethyl (pentyloxy)carbamate

Cat. No.: B12928201
CAS No.: 89320-17-2
M. Wt: 175.23 g/mol
InChI Key: SNKJMYRLVGSDQA-UHFFFAOYSA-N
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Description

Ethyl pentyloxycarbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are known for their diverse applications in various fields, including agriculture, medicine, and industry. Ethyl pentyloxycarbamate is characterized by its unique chemical structure, which includes an ethyl group, a pentyloxy group, and a carbamate functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl pentyloxycarbamate typically involves the reaction of pentyloxy alcohol with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which then undergoes nucleophilic substitution to yield the desired carbamate. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the intermediate and to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of ethyl pentyloxycarbamate can be scaled up using continuous flow reactors. This method allows for better control of reaction parameters, such as temperature and pressure, and ensures a consistent product yield. The use of catalysts, such as tertiary amines, can further enhance the reaction efficiency and reduce the reaction time.

Chemical Reactions Analysis

Types of Reactions

Ethyl pentyloxycarbamate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, ethyl pentyloxycarbamate can hydrolyze to form pentyloxy alcohol and ethyl carbamate.

    Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate, to form corresponding carbonyl compounds.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water.

    Oxidation: Potassium permanganate, chromium trioxide.

    Substitution: Nucleophiles such as amines or alcohols.

Major Products Formed

    Hydrolysis: Pentyloxy alcohol and ethyl carbamate.

    Oxidation: Carbonyl compounds.

    Substitution: Various carbamate derivatives.

Scientific Research Applications

Ethyl pentyloxycarbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce carbamate functionality into molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in the inhibition of urease and cholinesterase enzymes.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the synthesis of drugs with carbamate moieties.

    Industry: Utilized in the production of polymers and resins, where the carbamate group imparts desirable properties such as flexibility and durability.

Mechanism of Action

The mechanism of action of ethyl pentyloxycarbamate involves its interaction with specific molecular targets, such as enzymes. For example, as a urease inhibitor, the compound binds to the active site of the enzyme, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition can be beneficial in agricultural applications to reduce the volatilization of ammonia from fertilizers.

Comparison with Similar Compounds

Ethyl pentyloxycarbamate can be compared with other carbamates, such as methyl carbamate and ethyl carbamate. While all these compounds share the carbamate functional group, ethyl pentyloxycarbamate is unique due to the presence of the pentyloxy group, which imparts different physicochemical properties and reactivity. Similar compounds include:

    Methyl carbamate: Simpler structure with a methyl group instead of a pentyloxy group.

    Ethyl carbamate: Lacks the pentyloxy group, resulting in different reactivity and applications.

Ethyl pentyloxycarbamate stands out due to its specific structural features, which make it suitable for specialized applications in various fields.

Properties

CAS No.

89320-17-2

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

ethyl N-pentoxycarbamate

InChI

InChI=1S/C8H17NO3/c1-3-5-6-7-12-9-8(10)11-4-2/h3-7H2,1-2H3,(H,9,10)

InChI Key

SNKJMYRLVGSDQA-UHFFFAOYSA-N

Canonical SMILES

CCCCCONC(=O)OCC

Origin of Product

United States

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